molecular formula C15H20O3 B3152755 1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid CAS No. 74316-96-4

1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid

Cat. No.: B3152755
CAS No.: 74316-96-4
M. Wt: 248.32 g/mol
InChI Key: IUTGIXZMOZAFOL-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C15H20O3 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring bearing an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid can be synthesized through a multi-step process involving the following key steps:

    Formation of the Phenyl Ring Substituent: The synthesis begins with the preparation of 4-isopropoxyphenylboronic acid through the reaction of 4-bromophenol with isopropyl alcohol in the presence of a base.

    Suzuki Coupling Reaction: The 4-isopropoxyphenylboronic acid is then subjected to a Suzuki coupling reaction with cyclopentanecarboxylic acid chloride in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods: The industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as 4-bromophenol and isopropyl alcohol.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Isopropoxyphenyl)cyclopentanecarboxylic acid can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)cyclopentanecarboxylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    1-(4-Ethoxyphenyl)cyclopentanecarboxylic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.

    1-(4-Propoxyphenyl)cyclopentanecarboxylic acid: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness: The presence of the isop

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11(2)18-13-7-5-12(6-8-13)15(14(16)17)9-3-4-10-15/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTGIXZMOZAFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2(CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203868
Record name 1-[4-(1-Methylethoxy)phenyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74316-96-4
Record name 1-[4-(1-Methylethoxy)phenyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74316-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(1-Methylethoxy)phenyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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